molecular formula C6H7Br2N B1520199 4-Bromo-2-methylpyridine hydrobromide CAS No. 1185568-51-7

4-Bromo-2-methylpyridine hydrobromide

Cat. No.: B1520199
CAS No.: 1185568-51-7
M. Wt: 252.93 g/mol
InChI Key: NDMYLOFPYZXUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methylpyridine hydrobromide is a brominated heterocyclic aromatic organic compound. It is characterized by a pyridine ring substituted with a bromo group at the 4-position and a methyl group at the 2-position, along with a hydrobromide counterion. This compound is known for its utility in various chemical syntheses and research applications.

Synthetic Routes and Reaction Conditions:

  • Halogenation of 2-Methylpyridine: The compound can be synthesized by the bromination of 2-methylpyridine using bromine in the presence of a suitable catalyst.

  • Substitution Reaction: Another method involves the substitution reaction of 2-methylpyridine with bromine in an acidic medium.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in different reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: this compound can be reduced to 4-bromo-2-methylpyridine.

  • Substitution Products: Different substituted pyridines depending on the nucleophile used.

Mechanism of Action

Action Environment

The action, efficacy, and stability of 4-Bromo-2-methylpyridine hydrobromide can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules. For example, certain enzymes or cofactors may be required for the compound to exert its effects. Additionally, factors such as storage conditions and formulation can affect the stability of the compound.

Scientific Research Applications

4-Bromo-2-methylpyridine hydrobromide is widely used in scientific research due to its versatility:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and molecular interactions.

  • Medicine: It is utilized in the development of pharmaceuticals and drug discovery.

  • Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Bromo-5-chloro-2-methylpyridine hydrobromide

  • 4-Bromomethyl pyridine hydrobromide

  • 4-Bromo-2-methylpyridine

This comprehensive overview highlights the importance and versatility of 4-bromo-2-methylpyridine hydrobromide in various fields. Its unique properties and wide range of applications make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

4-bromo-2-methylpyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN.BrH/c1-5-4-6(7)2-3-8-5;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMYLOFPYZXUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methylpyridine hydrobromide
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methylpyridine hydrobromide
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-methylpyridine hydrobromide
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-methylpyridine hydrobromide
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-methylpyridine hydrobromide
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-methylpyridine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.